molecular formula C6H5F3Si B1582143 Phenyltrifluorosilane CAS No. 368-47-8

Phenyltrifluorosilane

Cat. No.: B1582143
CAS No.: 368-47-8
M. Wt: 162.18 g/mol
InChI Key: KGWNTHHPMKEAIK-UHFFFAOYSA-N
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Description

Phenyltrifluorosilane is an organosilicon compound characterized by a phenyl group attached to a silicon atom, which is further bonded to three fluorine atoms. This compound is notable for its unique chemical properties and its utility in various synthetic applications, particularly in the field of organoelemental and organic synthesis .

Scientific Research Applications

Phenyltrifluorosilane has a wide range of applications in scientific research:

Safety and Hazards

Phenyltrifluorosilane is highly flammable and can cause severe skin burns and eye damage .

Biochemical Analysis

Biochemical Properties

Phenyltrifluorosilane plays a significant role in biochemical reactions due to its ability to form tetrel bonds with various biomolecules. These interactions are primarily with enzymes, proteins, and other biomolecules containing nitrogen and oxygen atoms. For example, this compound can interact with dimethyl sulfoxide through Si···O tetrel bonds, which are characterized by charge transfer from the oxygen lone pair into the empty p orbital of silicon . The strength of these interactions can be influenced by the presence of electron-donating or electron-withdrawing groups on this compound, which can either weaken or strengthen the tetrel bond, respectively .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interactions with biomolecules can lead to changes in cell function, such as alterations in enzyme activity and protein expression levels. For instance, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, its impact on gene expression can result in changes in the production of specific proteins, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form strong tetrel bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are primarily driven by the electrostatic attraction between the silicon atom in this compound and the electron-rich atoms in biomolecules . The binding of this compound to enzymes can result in either inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the impact of this compound becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interactions with enzymes can lead to changes in the activity of key metabolic pathways, affecting the overall metabolic balance within cells . For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other essential metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function . For instance, this compound can bind to specific transporters that facilitate its movement across cell membranes, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can influence the activity and function of this compound, as its interactions with biomolecules may vary depending on its subcellular environment . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyltrifluorosilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically proceeds as follows: [ \text{PhSiH}_3 + 3 \text{HF} \rightarrow \text{PhSiF}_3 + 3 \text{H}_2 ]

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where phenylsilane is reacted with fluorine gas or hydrogen fluoride. The process is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyltrifluorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxyl groups, amines, alkoxides.

    Solvents: Common solvents include dimethyl sulfoxide and tetrahydrofuran.

    Conditions: Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products:

Comparison with Similar Compounds

    Phenyltrichlorosilane: Similar to phenyltrifluorosilane but with chlorine atoms instead of fluorine.

    Phenyltrimethoxysilane: Contains methoxy groups instead of fluorine atoms.

    Phenyltriethoxysilane: Contains ethoxy groups instead of fluorine atoms.

Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as high electronegativity and the ability to form strong tetrel bonds. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

trifluoro(phenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWNTHHPMKEAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190267
Record name Silane, phenyltrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-47-8
Record name (Trifluorosilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyltrifluorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, phenyltrifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLTRIFLUOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KX9P6ZV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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